molecular formula C19H16N4O3 B11386422 4-(5-amino-4-(6-methyl-1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid

4-(5-amino-4-(6-methyl-1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B11386422
M. Wt: 348.4 g/mol
InChI Key: VJTWEYBZEJHFOD-UHFFFAOYSA-N
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Description

4-[5-AMINO-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOIC ACID is a complex organic compound featuring a benzodiazole moiety fused with a pyrrole ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-AMINO-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the pyrrole ring through cyclization reactions. The final step involves the functionalization of the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can be employed to modify the benzodiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and pyrrole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted benzodiazole and pyrrole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[5-AMINO-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOIC ACID involves its interaction with specific molecular targets. The benzodiazole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-AMINO-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOIC ACID is unique due to its combination of a benzodiazole and pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

4-[3-hydroxy-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-1-yl]benzoic acid

InChI

InChI=1S/C19H16N4O3/c1-10-2-7-13-14(8-10)22-18(21-13)16-15(24)9-23(17(16)20)12-5-3-11(4-6-12)19(25)26/h2-8,20,24H,9H2,1H3,(H,21,22)(H,25,26)

InChI Key

VJTWEYBZEJHFOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4=CC=C(C=C4)C(=O)O)O

Origin of Product

United States

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